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molecular formula C8H13NO2 B2451330 (5-(tert-Butyl)isoxazol-3-yl)methanol CAS No. 202817-06-9

(5-(tert-Butyl)isoxazol-3-yl)methanol

Cat. No. B2451330
M. Wt: 155.197
InChI Key: ZEWDREDIDBZTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846956B2

Procedure details

1.83 g of ethyl 5-t-butyl-isoxazole-5-carboxylate was dissolved in 18 ml of tetrahydrofuran, and 0.70 g of sodium borohydride in 10 ml of ethanol was then added. The mixture was stirred at room temperature for 10 hours. After 5 ml of water was added, the reaction mixture was concentrated to 5 ml under reduced pressure. The concentrated solution was extracted with methyl-t-butyl ether. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 0.62 g of (5-t-butyl-isoxazol-3-yl)methanol.
Name
ethyl 5-t-butyl-isoxazole-5-carboxylate
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1(C(OCC)=O)[O:9][NH:8][CH:7]=[CH:6]1)([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+].O.[O:18]1CCC[CH2:19]1>C(O)C>[C:1]([C:5]1[O:9][N:8]=[C:7]([CH2:19][OH:18])[CH:6]=1)([CH3:2])([CH3:3])[CH3:4] |f:1.2|

Inputs

Step One
Name
ethyl 5-t-butyl-isoxazole-5-carboxylate
Quantity
1.83 g
Type
reactant
Smiles
C(C)(C)(C)C1(C=CNO1)C(=O)OCC
Name
Quantity
18 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to 5 ml under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The concentrated solution was extracted with methyl-t-butyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NO1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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